molecular formula C6H7ClO4 B12590304 6-Chloro-3,5-dioxohexanoic acid CAS No. 587855-02-5

6-Chloro-3,5-dioxohexanoic acid

Cat. No.: B12590304
CAS No.: 587855-02-5
M. Wt: 178.57 g/mol
InChI Key: GMDCPEHCZUWELI-UHFFFAOYSA-N
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Description

6-Chloro-3,5-dioxohexanoic acid (CAS 587855-02-5) is an organic compound with the molecular formula C 6 H 7 ClO 4 and a molecular weight of 178.57 g/mol . This compound features a β-keto acid structure, characterized by two carbonyl groups at the 3 and 5 positions, which makes it a versatile and reactive synthetic building block . The structural motif of 6-chloro-3,5-dioxohexanoate is recognized in synthetic organic chemistry, particularly as an intermediate in complex catalytic processes, such as the continuous enantioselective hydrogenation of β-ketoesters to produce chiral synthons . Its reactivity allows researchers to utilize it in the synthesis of more complex molecules, potentially for pharmaceutical applications and the development of fine chemicals. As a key intermediate, its value lies in its ability to undergo various transformations, including nucleophilic substitution at the chloro group and reactions at the ketone positions. Researchers can leverage these properties in developing novel synthetic pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

587855-02-5

Molecular Formula

C6H7ClO4

Molecular Weight

178.57 g/mol

IUPAC Name

6-chloro-3,5-dioxohexanoic acid

InChI

InChI=1S/C6H7ClO4/c7-3-5(9)1-4(8)2-6(10)11/h1-3H2,(H,10,11)

InChI Key

GMDCPEHCZUWELI-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)CCl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 3,5 Dioxohexanoic Acid Esters

Conventional Organic Synthesis Routes

Traditional methods for synthesizing 6-chloro-3,5-dioxohexanoic acid esters have relied on established organic reactions, including condensation and halogenation techniques. These routes, while foundational, often involve multiple steps and the use of strong bases.

Condensation Reactions for Carbon Skeleton Assembly

The core structure of 3,5-dioxohexanoate esters is typically constructed through condensation reactions that form a new carbon-carbon bond, creating the characteristic β-dicarbonyl system.

A notably efficient method for the preparation of tert-butyl 6-chloro-3,5-dioxohexanoate involves the use of a Meldrum's acid derivative. blogspot.comorganic-chemistry.org This approach is considered a simplified process that avoids the use of metal-containing bases like lithium or magnesium, which were common in older multi-step procedures. blogspot.comorganic-chemistry.org The reaction using a Meldrum's acid intermediate offers advantages such as fewer steps, higher yields, and purer products that are easier to isolate. blogspot.comorganic-chemistry.org This method can be conducted at temperatures significantly above the cryogenic conditions often required for other condensation reactions. organic-chemistry.org

A general representation of this synthesis involves the reaction of a chloroacetyl chloride with Meldrum's acid to form an acyl Meldrum's acid intermediate. This intermediate is then reacted with an alcohol, such as tert-butanol, to yield the desired 6-chloro-3,5-dioxohexanoate ester. The side products of this reaction are simply carbon dioxide and acetone, which simplifies the purification process. organic-chemistry.org

Table 1: Synthesis of tert-butyl 6-chloro-3,5-dioxohexanoate via a Meldrum's Acid Derivative

Reactant 1Reactant 2Key IntermediateProductNotable Features
Chloroacetyl chlorideMeldrum's acidAcyl Meldrum's acid derivativetert-butyl 6-chloro-3,5-dioxohexanoateFewer steps, no metal-containing bases, higher yields, and simplified purification. blogspot.comorganic-chemistry.org

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. researchgate.net This reaction involves the base-promoted condensation of two ester molecules. researchgate.net In a crossed Claisen condensation, an ester with α-hydrogens can react with a different ester that may or may not have α-hydrogens. organic-chemistry.org

For the synthesis of 3,5-dioxohexanoate esters, a crossed Claisen-type condensation can be employed. This would typically involve the reaction of an acetoacetate ester with an acetylating agent in the presence of a strong base. For instance, the enolate of tert-butyl acetoacetate can be reacted with chloroacetyl chloride. The initial C-acylation would be followed by the introduction of the chloro group. The choice of base is critical to prevent side reactions; sodium alkoxides are commonly used. researchgate.net The driving force for the reaction is the formation of a highly stabilized enolate of the resulting β-dicarbonyl product. organic-chemistry.org

Table 2: Conceptual Claisen Condensation for 3,5-Dioxohexanoate Ester Synthesis

Enolizable EsterAcylating AgentBaseProduct
tert-Butyl acetoacetateChloroacetyl chlorideSodium tert-butoxidetert-Butyl 6-chloro-3,5-dioxohexanoate
Ethyl acetoacetateAcetyl chlorideSodium ethoxideEthyl 3,5-dioxohexanoate

Halogenation Procedures for 6-Chloro Moiety Introduction

The introduction of the chlorine atom at the 6-position can be achieved by the direct halogenation of a pre-formed 3,5-dioxohexanoate ester. The methylene (B1212753) group adjacent to the two carbonyl groups (the C4 position) is highly acidic and readily enolizes, making it susceptible to electrophilic attack. However, to achieve chlorination at the terminal methyl group (the future C6 position), different strategies are required.

One approach involves the reaction of a 3,5-dioxohexanoate ester with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The reaction conditions can be controlled to favor chlorination at the less acidic terminal methyl group.

Multi-Step Synthesis Pathways from Precursors

Historically, the synthesis of 3,5-dioxo hexanoate (B1226103) esters involved multi-step procedures. blogspot.comorganic-chemistry.org These longer synthetic routes often commenced from simpler, more readily available precursors. For example, one such pathway could start with chloroacetic acid, which is first converted to its acid chloride. This is then reacted with Meldrum's acid, followed by hydrolysis to form a butyric acid derivative. The acid is then re-activated to the acid chloride and reacted with Meldrum's acid a second time, and finally esterified to yield the target compound. blogspot.com These multi-step processes are generally less efficient, require more reagents, and can be more labor-intensive compared to more modern, convergent syntheses. blogspot.comorganic-chemistry.org

Derivatization from Related Chloro-Keto Esters

An alternative strategy for the synthesis of this compound esters is the derivatization of other chloro-keto esters. For instance, a molecule already containing the chloro-keto functionality, such as a 4-chloro-3-oxobutanoate ester, can serve as a starting material. The enolate of this precursor can be generated and then acylated with an appropriate acetyl equivalent to introduce the second keto group and extend the carbon chain to form the desired 3,5-dioxohexanoate structure. This approach leverages a pre-existing chloro-keto framework to build the final product.

Advanced Biocatalytic and Chemoenzymatic Approaches

Biocatalysis, utilizing enzymes such as carbonyl reductases and alcohol dehydrogenases, provides a green and efficient alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. These enzymatic transformations are characterized by their high regio- and enantioselectivity, often obviating the need for complex protection and deprotection steps.

Asymmetric Reduction of Keto Groups within 6-Chloro-3,5-dioxohexanoates

The asymmetric reduction of the two keto groups in 6-chloro-3,5-dioxohexanoates can be precisely controlled using specific enzymes to yield valuable chiral building blocks. Carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) are prominent among the biocatalysts employed for these transformations.

Carbonyl reductases are a class of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide range of carbonyl compounds with high stereoselectivity. thieme-connect.de They have been extensively studied and engineered for the synthesis of chiral alcohols, including key intermediates for pharmaceuticals. rsc.orgnih.gov

The regioselective reduction of the C5-keto group of a 6-chloro-3,5-dioxohexanoate ester can be achieved with high enantioselectivity using specific carbonyl reductases. This transformation yields the corresponding (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), a crucial chiral precursor. While alcohol dehydrogenases are more commonly cited for this specific reduction, engineered carbonyl reductases are also capable of catalyzing this reaction with high selectivity. The precise control over which keto group is reduced is a testament to the high degree of selectivity achievable with these biocatalysts.

Following the initial reduction to the 5-hydroxy-3-oxo intermediate, a second stereoselective reduction of the remaining C3-keto group can be accomplished using a carbonyl reductase to produce the corresponding syn-dihydroxy ester. Specifically, the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) yields tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), a key intermediate in the synthesis of the blockbuster drug rosuvastatin. nih.gov Various carbonyl reductases, such as RtSCR9 from Rhodosporidium toruloides and KleADH from Klebsiella oxytoca, have been effectively used for this purpose. rsc.org Through protein engineering, the activity and stability of these enzymes have been significantly improved. For instance, a mutant of a short-chain carbonyl reductase (SCR) demonstrated the ability to catalyze the reduction of (S)-CHOH at high concentrations (500 g/L) to produce (3R,5S)-CDHH with a yield of over 99% and an enantiomeric excess (e.e.) greater than 99%. nih.gov

Enzyme SourceSubstrateProductYield (%)e.e. (%)
Engineered SCRtert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate>99>99
Rhodosporidium toruloides (RtSCR9)tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoateHighHigh
Klebsiella oxytoca (KleADH)tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoateHighHigh

The high degree of regio- and enantioselectivity observed in carbonyl reductase-catalyzed reductions is governed by the three-dimensional structure of the enzyme's active site. nih.gov The binding of the substrate and the cofactor (NADPH) in a specific orientation within the active site dictates which keto group is accessible for reduction and from which face the hydride transfer occurs. nih.govnih.gov Molecular docking and structural analyses have revealed that the geometry of the substrate and its interactions with key amino acid residues in the active site are crucial for determining the stereochemical outcome. nih.gov For instance, the presence of small and large binding pockets within the active site forces the substrate to adopt a conformation that exposes one carbonyl group to the hydride donor, leading to the observed selectivity. Protein engineering and directed evolution have been successfully employed to alter the active site environment, thereby enhancing activity, stability, and even inverting the stereoselectivity of these enzymes. nih.govrsc.org

Alcohol dehydrogenases are another important class of oxidoreductases widely used in asymmetric synthesis. nih.gov They exhibit broad substrate specificity and often provide access to chiral alcohols with high enantiopurity.

The R-specific alcohol dehydrogenase from Lactobacillus brevis (LbADH) is a well-characterized and robust biocatalyst for the enantioselective reduction of ketones. nih.govnih.govresearchgate.net It has been successfully applied to the regioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to afford tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate with high enantiomeric excess. researchgate.net The crystal structure of LbADH has been resolved, providing insights into the structural basis of its substrate specificity and stereoselectivity. nih.govnih.gov The active site of LbADH is shaped to accommodate a small and a bulky substituent on the prochiral ketone, which explains its high enantioselectivity for a wide range of substrates. nih.gov The catalytic activity of LbADH is dependent on Mg2+ ions, which are believed to play a structural role in maintaining the integrity of the substrate-binding region. nih.gov

While Lactobacillus species are a prominent source of ADHs for these transformations, other microorganisms also produce ADHs with potential applications in the asymmetric reduction of diketones. For example, ADHs from Rhodococcus and Acetobacter species have been utilized for the synthesis of chiral alcohols. semanticscholar.org Furthermore, ADH variants from Lactobacillus kefir have demonstrated a broad substrate scope and excellent anti-Prelog (R)-stereoselectivity in the reduction of various prochiral ketones. nih.gov The exploration of microbial diversity continues to uncover novel ADHs with unique substrate specificities and stereoselectivities, expanding the biocatalytic toolbox for the synthesis of valuable chiral compounds. researchgate.netresearchgate.net

MicroorganismEnzymeSubstrateProduct Stereochemistry
Lactobacillus brevisADHtert-butyl 6-chloro-3,5-dioxohexanoate(5R)-hydroxy
Lactobacillus kefirADH variantsProchiral ketones(R)-alcohols
Rhodococcus erythropolisCarbonyl Reductase3,5-bis(trifluoromethyl)acetophenone(S)-alcohol
Acetobacter sp.Carbonyl ReductaseProchiral ketonesanti-Prelog alcohols
Whole-Cell Biotransformations (e.g., Baker's Yeast, Saccharomyces cerevisiae)

Baker's yeast (Saccharomyces cerevisiae) is a widely used and versatile biocatalyst for the stereoselective reduction of ketones, including β-diketones. researchgate.netnih.gov The reduction of γ-chloro β-diketones using baker's yeast has been shown to regioselectively produce γ-chloro (S)-β-hydroxy ketones. elsevier.com The enantiomeric excess of these reactions can be enhanced by the addition of a small amount of organic solvent to dissolve the substrate. elsevier.com

While extensive research on the specific reduction of this compound esters by Saccharomyces cerevisiae is not widely published, the organism's known capability to reduce structurally similar diketones suggests its potential applicability. researchgate.netnih.govnih.gov For instance, studies on the reduction of other β-diketones have demonstrated the feasibility of achieving high stereoselectivity. researchgate.net In a related study, various yeast strains were screened for their ability to reduce tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate. academax.comresearchgate.net The yeast Rhodotorula gracilis AS 2.499 was found to have the best reduction effectiveness and stereoselectivity. academax.comresearchgate.net Under optimized conditions (30°C, pH 6.0, 1 g/L substrate concentration, 100 g/L yeast concentration, and 48-hour reaction time), a yield of 68.3% and a diastereomeric excess of 95.1% for tert-butyl(3R, 5S)-6-chloro-3,5-dihydroxy-hexanoate were achieved. academax.comresearchgate.net

Aldolase-Catalyzed Tandem Reactions for Chiral Center Installation

The installation of multiple chiral centers in a single synthetic operation is a highly efficient strategy. Aldolases, particularly 2-deoxy-D-ribose-5-phosphate aldolase (DERA), have been instrumental in the synthesis of statin side-chain precursors through tandem aldol (B89426) reactions. google.comresearchgate.netntu.edu.tw

The DERA-catalyzed sequential aldol condensation of chloroacetaldehyde with two molecules of acetaldehyde is a key step in producing (3R,5S)-6-chloro-2,4,6-trideoxyhexose, a chiral precursor for the side-chain of statin drugs. researchgate.netntu.edu.tw This reaction establishes two new stereocenters in a tandem fashion. ntu.edu.tw The initial aldol addition creates an aldehyde product that then acts as an acceptor for a second stereoselective aldol reaction catalyzed by the same enzyme. researchgate.net A significant challenge with this process is the inactivation of DERA by high concentrations of chloroacetaldehyde. ntu.edu.tw

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance

To overcome the limitations of wild-type enzymes, such as low activity and stability, enzyme engineering and directed evolution have emerged as powerful tools for enhancing catalytic performance.

Mutagenesis Strategies for Activity and Selectivity Improvement

Directed evolution has been successfully applied to improve the resistance and volumetric productivity of DERA for the synthesis of statin intermediates. ntu.edu.tw By generating diversity through methods like error-prone PCR, variants with increased tolerance to chloroacetaldehyde have been developed. ntu.edu.tw

In a notable example of improving dehydrogenase activity, a tetrad mutant of Lactobacillus kefir alcohol dehydrogenase (LkADH), designated LkTADH (A94T/F147L/L199H/A202L), was developed. This engineered enzyme exhibited a specific activity of 1.27 U/mg towards tert-butyl 6-chloro-3,5-dioxohexanoate, which represents a 42-fold improvement over the wild-type LkADH and a 3.7-fold improvement over the Lactobacillus brevis ADH.

Structure-Function Relationship Analysis of Engineered Enzymes

Understanding the relationship between an enzyme's structure and its function is crucial for rational protein design. In the case of the engineered LkTADH, homology modeling and docking analysis were employed to investigate the molecular basis for its improved catalytic activity towards tert-butyl 6-chloro-3,5-dioxohexanoate. These computational studies provide insights into how the introduced mutations alter the enzyme's active site and substrate binding, leading to enhanced performance.

Data Tables

Table 1: Comparison of Wild-Type and Engineered Alcohol Dehydrogenases for the Reduction of tert-Butyl 6-chloro-3,5-dioxohexanoate

EnzymeSource OrganismSpecific Activity (U/mg)
LbADHLactobacillus brevis0.34
LkADH (Wild-Type)Lactobacillus kefir0.03
LkTADH (Mutant)Lactobacillus kefir1.27

Table 2: Optimized Conditions and Results for Whole-Cell Biotransformation of tert-Butyl 6-chloro-3,5-dioxohexanoate

BiocatalystSubstrateProductYield (%)Diastereomeric Excess (%)
Lactobacillus kefirtert-Butyl 6-chloro-3,5-dioxohexanoatetert-Butyl (3R, 5S) 6-chloro-dihydroxyhexanoate79>99
Rhodotorula gracilis AS 2.499tert-Butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoatetert-Butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate68.395.1

Cofactor Regeneration Systems in Enzyme-Mediated Synthesis

The enzymatic synthesis of chiral synthons from this compound esters predominantly involves oxidoreductases, such as alcohol dehydrogenases (ADHs) and carbonyl reductases. These enzymes require stoichiometric amounts of reduced nicotinamide cofactors, typically NADPH or NADH, to facilitate the reduction of ketone functionalities. nih.govresearchgate.net Due to the high cost of these cofactors, their in situ regeneration is paramount for the economic viability of any large-scale biocatalytic process. nih.govillinois.eduresearchgate.netnih.gov Effective regeneration systems not only reduce costs by allowing cofactors to be used in catalytic amounts but also drive the reaction equilibrium towards product formation and can mitigate potential product inhibition by the oxidized cofactor. illinois.edu

Several enzymatic methods have been successfully developed and applied for NAD(P)H regeneration in these synthetic pathways. illinois.edu Two primary approaches are commonly employed:

Enzyme-Coupled Systems: This is the most prevalent strategy, where a second enzyme and a sacrificial co-substrate are added to the reaction mixture to regenerate the cofactor. researchgate.net For NADPH-dependent reductases, glucose dehydrogenase (GDH) is frequently used. nih.gov GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ back to NADPH. This system is highly efficient due to the favorable thermodynamics of glucose oxidation. nih.gov Recombinant E. coli cells have been engineered to co-express both the primary carbonyl reductase and GDH, creating a whole-cell biocatalyst with a self-sufficient cofactor regeneration system. nih.gov This approach has achieved remarkable space-time yields and high turnover numbers for the cofactor. researchgate.netnih.gov

Substrate-Coupled Systems: In this approach, a single dehydrogenase enzyme is used to both catalyze the primary reduction and regenerate the cofactor. This is achieved by adding a co-substrate, often a cheap alcohol like isopropanol, which the same enzyme can oxidize. researchgate.net For instance, an alcohol dehydrogenase from Lactobacillus kefir can reduce the target diketoester while simultaneously oxidizing isopropanol to acetone to regenerate the necessary NADPH. researchgate.net While this simplifies the system by requiring only one enzyme, it can sometimes lead to competitive inhibition between the primary substrate and the co-substrate, potentially lowering the reaction rate. researchgate.net

The effectiveness of these regeneration systems is evident in the high total turnover numbers (TTN) achieved for the cofactor, with values as high as 16,060 mol/mol being reported, underscoring the efficiency and sustainability of the biocatalytic process. researchgate.netnih.gov

Process Optimization and Scale-Up in Synthetic Methods

Transitioning the synthesis of this compound esters and their derivatives from laboratory-scale to industrial production requires rigorous process optimization. Key challenges include managing substrate properties, optimizing reaction conditions for enzyme stability and activity, and designing feeding strategies to maximize productivity.

Reaction Condition Optimization (pH, Temperature, Pressure)

The performance of both chemical and enzymatic synthetic steps is highly dependent on reaction conditions such as pH, temperature, and pressure. For enzymatic reductions, these parameters must be carefully controlled to ensure the enzyme operates at or near its optimal activity and stability.

pH: The pH optimum for aldehyde and carbonyl reductases typically falls between 6.0 and 7.0. researchgate.net Maintaining a stable pH with a suitable buffer system is critical, as deviations can lead to a rapid loss of enzyme activity. nih.gov

Temperature: Temperature affects both the enzyme's catalytic rate and its stability, as well as the stability of the substrate. For the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a temperature of 30°C was found to be optimal, providing a balance between a high reaction rate and minimizing the thermal degradation of the substrate. researchgate.net In another study, a temperature of 35°C resulted in a maximum conversion of 97.8% after 12 hours. researchgate.net

The table below summarizes optimized reaction conditions reported for key synthetic steps.

ParameterOptimal ValueSynthetic StepSource
Temperature 30°C - 35°CEnzymatic Reduction researchgate.net
pH 6.0 - 7.0Enzymatic Reduction researchgate.net
Pressure 3 - 5 MPaCatalytic Hydrogenation google.com

Fed-Batch Strategies for Improved Volumetric Productivity

As mentioned, fed-batch strategies are essential for managing substrate inhibition and instability. researchgate.netnih.gov Beyond this, they are a cornerstone for achieving high volumetric productivity in large-scale bioreactors. By gradually feeding the substrate, it is possible to reach significantly higher final product concentrations than in a conventional batch process. This approach avoids the accumulation of toxic intermediates and allows the biocatalyst (e.g., whole cells) to maintain high activity over an extended period.

The implementation of an optimized fed-batch process has led to dramatic improvements in key performance indicators. For example, in the synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, a fed-batch strategy resulted in a 153% improvement in the final product concentration compared to a batch process. nih.gov In another optimized system for producing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a final product concentration of 100 g/L (427 mM) was achieved with a 94% yield. researchgate.netnih.gov Furthermore, when scaling up the synthesis of a downstream dihydroxy product, a substrate fed-batch strategy in a 1 L bioreactor allowed the substrate concentration to be increased to 400 g/L, resulting in a product yield of 98.5% and a space-time yield of 1,182.3 g L⁻¹ day⁻¹, the highest reported for such a coupled enzyme system. nih.gov

The following table compares the outcomes of batch versus fed-batch processes for the synthesis of this compound derivatives.

Process TypeFinal Product ConcentrationYieldSpace-Time YieldSource
Batch Baseline-- nih.gov
Fed-Batch 120 mM (153% improvement)79%4.7 mmol L⁻¹ h⁻¹ nih.gov
Optimized Fed-Batch 427 mM (100 g/L)94%10.6 mmol L⁻¹ h⁻¹ researchgate.netnih.gov
Scale-Up Fed-Batch ~400 g/L98.5%1,182.3 g L⁻¹ day⁻¹ nih.gov

Solvent System and Biphasic Reaction Considerations

The choice of solvent is critical, especially given the low aqueous solubility of tert-butyl-6-chloro-3,5-dioxohexanoate. While enzymatic reactions are typically performed in aqueous buffers, the use of organic solvents or biphasic (aqueous-organic) systems can be advantageous for dissolving hydrophobic substrates and facilitating product recovery.

Enzymes that act on halogenated compounds, such as haloalkane dehalogenases, often have active sites buried within hydrophobic cavities, connected to the bulk solvent by access tunnels. wikipedia.orgmuni.cz This architecture is well-suited to processing substrates that partition from an organic phase or from microdroplets into the enzyme's active site. The principles governing these enzymes, including the management of hydrophobic substrates and products, are relevant to the optimization of reaction systems for this compound esters.

Chemical Reactivity and Derivatizations of 6 Chloro 3,5 Dioxohexanoic Acid and Its Esters

Selective Reduction Chemistry

The reduction of the β,δ-dicarbonyl system in 6-chloro-3,5-dioxohexanoic acid esters presents a significant stereochemical challenge. The controlled reduction of either the C3 or C5 ketone can lead to valuable chiral building blocks, namely hydroxy-keto and dihydroxy species.

Chemo- and Diastereoselective Reduction to Hydroxy-Keto and Dihydroxy Species

The chemo- and regioselective reduction of the dicarbonyl system is crucial for accessing specific stereoisomers. Research has demonstrated that biocatalytic methods can achieve highly selective monoreduction of tert-butyl 6-chloro-3,5-dioxohexanoate. nih.gov Specifically, the C5-keto group can be reduced with high enantioselectivity, leaving the C3-keto group untouched. This transformation yields enantiomerically pure δ-hydroxy-β-keto esters, which are pivotal intermediates for the synthesis of all four possible stereoisomers of the corresponding β,δ-dihydroxy ester. nih.gov

Alcohol dehydrogenase from Lactobacillus brevis (rec-LBADH) has been successfully employed for the synthesis of the (S)-δ-hydroxy-β-keto ester, while Baker's yeast reduction in a biphasic system provides access to the (R)-enantiomer. nih.gov These enzymatic reductions are highly efficient and can be performed on a gram scale. nih.gov

Once the δ-hydroxy-β-keto ester is obtained, the subsequent reduction of the remaining C3-carbonyl group can be directed to produce either syn- or anti-diols. This is typically achieved using substrate-controlled diastereoselective chemical reductions. The choice of reducing agent and conditions dictates the stereochemical outcome, allowing for the synthesis of specific dihydroxy species. nih.gov For example, chelation-controlled reductions can be employed to favor the formation of syn-diols, a strategy common in the synthesis of statin side chains. nih.govwikipedia.org

Borohydride (B1222165) Reductions and Stereochemical Outcomes

Borohydride-based reagents are instrumental in the reduction of the remaining β-keto group in the δ-hydroxy-β-keto ester intermediates. The stereochemical outcome of these reductions is highly dependent on the reagents and conditions used. nih.gov

For the reduction of the enantiomeric tert-butyl 6-chloro-5-hydroxy-3-oxohexanoates, two primary methods are used to achieve opposite diastereoselectivity:

Non-Chelation-Controlled Reduction: Using sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) at low temperatures typically leads to the formation of the anti-diol. This outcome is predicted by the Felkin-Anh model, where the hydride attacks from the sterically less hindered face, opposite the large substituent at the adjacent stereocenter.

Chelation-Controlled Reduction: The use of sodium borohydride in combination with a chelating agent like diethyl(methoxy)borane (Et₂BOMe) or via the Narasaka-Prasad reduction protocol promotes the formation of the syn-diol. wikipedia.org In this approach, the boron reagent forms a six-membered cyclic chelate between the C5-hydroxyl and the C3-carbonyl oxygen. This chelation locks the conformation of the molecule, forcing the borohydride to deliver the hydride from a specific face, resulting in the syn product. nih.govwikipedia.org

By combining the two enantioselective biocatalytic C5-reductions with the two diastereoselective C3-borohydride reductions, all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate can be synthesized with high purity. nih.gov

Table 1: Stereoselective Reduction of tert-Butyl 6-chloro-3,5-dioxohexanoate Intermediates

Starting Material Reduction Method Product Diastereomer Diastereomeric Ratio (dr) Yield Reference
(S)-6-chloro-5-hydroxy-3-oxohexanoate NaBH₄ / THF, MeOH (3R,5S)-dihydroxy (anti) >99:1 82% nih.gov
(S)-6-chloro-5-hydroxy-3-oxohexanoate NaBH₄ / Et₂BOMe, THF, MeOH (3S,5S)-dihydroxy (syn) >99:1 75% nih.gov
(R)-6-chloro-5-hydroxy-3-oxohexanoate NaBH₄ / THF, MeOH (3S,5R)-dihydroxy (anti) >99:1 80% nih.gov

This table summarizes the chemical reduction outcomes of the β-keto group after initial biocatalytic reduction of the δ-keto group.

Cyclization Reactions and Heterocycle Formation

The polyfunctional nature of this compound and its esters makes them valuable precursors for the synthesis of a variety of heterocyclic compounds. The 1,3-dicarbonyl system is a classic synthon for building five-membered rings, while the terminal chloromethyl group provides a reactive handle for intramolecular cyclizations.

Synthesis of Functionalized 3(2H)-Furanones

The synthesis of a functionalized 3(2H)-furanone ring can be envisioned from this compound derivatives through a two-step sequence. The first step involves the selective reduction of the C5-ketone to a hydroxyl group, yielding a γ-chloro-β-keto-δ-hydroxy ester intermediate, as detailed in section 3.1. nih.gov

In the second step, this intermediate can undergo a base-mediated intramolecular cyclization. Treatment with a suitable base would deprotonate the newly formed C5-hydroxyl group, which then acts as a nucleophile. This alkoxide can subsequently attack the C6 carbon, displacing the chloride ion in an intramolecular SN2 reaction (a Williamson-ether type synthesis). The resulting cyclization would form a five-membered tetrahydrofuran ring, specifically a 5-(hydroxymethyl)-substituted furanone derivative, after tautomerization of the enol. This pathway provides a strategic route to highly functionalized 3(2H)-furanones.

Pathways to 1,4-Benzothiazine Derivatives

Acylpyruvic acids and their esters, which share the β,δ-dicarbonyl structural motif with this compound, are known to react with o-aminothiophenols to produce 1,4-benzothiazine derivatives. harvard.edu In this reaction, the o-aminothiophenol acts as a binucleophile. The reaction likely proceeds through initial condensation between the amine group and one of the carbonyls (likely the more reactive C5-ketone), followed by intramolecular cyclization involving the thiol group attacking the other carbonyl. Subsequent dehydration steps lead to the formation of the fused heterocyclic system. This reaction provides a direct route to complex benzothiazine structures which are of interest in medicinal chemistry. harvard.edu

Formation of Isoxazole (B147169) and Pyrazole (B372694) Derivatives

The 1,3-dicarbonyl moiety (the 3,5-dioxo portion) of the molecule is a classic precursor for the synthesis of five-membered aromatic heterocycles like isoxazoles and pyrazoles. This is achieved through condensation reactions with the appropriate binucleophiles.

Isoxazole Synthesis: The reaction of this compound or its esters with hydroxylamine (B1172632) hydrochloride (H₂NOH·HCl) is expected to yield a 5-substituted isoxazole. nih.govnih.gov The condensation typically occurs under acidic or neutral conditions, where the hydroxylamine reacts with both carbonyl groups, leading to cyclization and dehydration to form the aromatic isoxazole ring. The substituent at the 5-position of the isoxazole would be the chloromethyl group, while the substituent at the 3-position would be the acetic acid or ester side chain.

Pyrazole Synthesis: Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of the corresponding pyrazole derivatives. nih.gov The reaction mechanism is analogous to the isoxazole synthesis, involving condensation with the two carbonyls followed by cyclization and dehydration. This well-established transformation provides a straightforward entry into pyrazoles bearing a chloromethyl group and an acetic acid/ester side chain at positions 3 and 5.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
tert-Butyl 6-chloro-3,5-dioxohexanoate
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
tert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate
tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
o-Aminothiophenol
1,4-Benzothiazine
Isoxazole
Pyrazole
Sodium borohydride
Diethyl(methoxy)borane
Hydroxylamine hydrochloride
Hydrazine

Hydrolysis and Transesterification Reactions

The ester derivatives of this compound, such as the tert-butyl ester, are susceptible to both hydrolysis and transesterification reactions, common transformations for β-keto esters. These reactions can be catalyzed by either acid or base.

Hydrolysis:

The hydrolysis of esters of this compound to the parent carboxylic acid can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester is protonated at the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of the corresponding alcohol yield the carboxylic acid. pearson.comyoutube.com For tert-butyl esters, this process is particularly facile due to the formation of the stable tert-butyl carbocation. pearson.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), results in the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the alkoxide and forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. This method is generally effective, though harsh conditions can sometimes lead to side reactions. nih.govaklectures.com

It is important to note that the resulting this compound is a β-keto acid and can be prone to decarboxylation upon heating, especially under acidic conditions, to yield 1-chloro-3,5-hexanedione. youtube.comaklectures.com

Transesterification:

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base and is an equilibrium process. nih.govucc.ie

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl group of the ester is protonated, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol. ucc.iethieme-connect.com

Base-Catalyzed Transesterification: A strong base can deprotonate the reactant alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. This method is also an equilibrium process. nih.gov

The choice of catalyst and reaction conditions depends on the specific ester and alcohol involved. For instance, the transesterification of β-keto esters with primary alcohols generally proceeds more readily than with sterically hindered alcohols like tert-butyl alcohol. nih.govnih.gov Various catalysts, including silica-supported boric acid, have been shown to be effective for the transesterification of β-keto esters under solvent-free conditions. nih.gov

Table 1: Hydrolysis and Transesterification of 6-Chloro-3,5-dioxohexanoate Esters

ReactionReagents and ConditionsProductNotes
Acid-Catalyzed HydrolysisH₂SO₄ (catalytic), H₂O, heatThis compoundParticularly effective for tert-butyl esters. pearson.comyoutube.com
Base-Catalyzed Hydrolysis1. NaOH, H₂O, heat 2. H₃O⁺This compoundA common and generally high-yielding method. nih.govaklectures.com
Acid-Catalyzed TransesterificationR'OH (excess), Acid catalyst (e.g., H₂SO₄)6-Chloro-3,5-dioxohexanoate (new ester)Equilibrium driven by excess alcohol. ucc.iethieme-connect.com
Base-Catalyzed TransesterificationR'OH, Base catalyst (e.g., NaOR')6-Chloro-3,5-dioxohexanoate (new ester)An equilibrium process. nih.gov

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the C-6 position of this compound and its esters is susceptible to nucleophilic substitution reactions. This reactivity is analogous to that of α-halo ketones, where the carbon-halogen bond is activated by the adjacent carbonyl group. wikipedia.orgnih.gov This allows for the introduction of a variety of functional groups at this position.

A prime example of this reactivity is the substitution of the chlorine atom with an azide (B81097) group. The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. masterorganicchemistry.comnih.gov The reaction of a 6-chloro derivative with sodium azide in a polar aprotic solvent like DMF would be expected to yield the corresponding 6-azido-3,5-dioxohexanoic acid derivative. This transformation is well-documented for similar alkyl halides.

Other nucleophiles can also be employed to displace the chloride ion. For instance, reactions with amines would lead to the formation of 6-amino-3,5-dioxohexanoic acid derivatives. The reaction of α-halo ketones with amines is a known method for the synthesis of α-amino ketones. organic-chemistry.org Similarly, sulfur nucleophiles could be used to introduce a thiol or thioether functionality.

The general mechanism for these reactions is a bimolecular nucleophilic substitution (Sₙ2), where the incoming nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced as a leaving group.

Table 2: Nucleophilic Substitution Reactions at the C-6 Position

NucleophileReagent ExampleProductReaction Type
AzideSodium azide (NaN₃)6-Azido-3,5-dioxohexanoic acid derivativeSₙ2
AminesPrimary or secondary amine (R₂NH)6-Amino-3,5-dioxohexanoic acid derivativeSₙ2
ThiolatesSodium thiolate (NaSR)6-(Alkylthio)-3,5-dioxohexanoic acid derivativeSₙ2

Stereochemical Control and Chiral Purity in Syntheses Involving 6 Chloro 3,5 Dioxohexanoic Acid Esters

Enantioselective and Diastereoselective Transformations

The asymmetric reduction of esters of 6-chloro-3,5-dioxohexanoic acid is a key transformation for establishing desired stereocenters. Biocatalysis, employing whole-cell systems or isolated enzymes, has emerged as a highly effective strategy for achieving exceptional levels of stereoselectivity.

One prominent example is the use of the microorganism Lactobacillus kefir for the asymmetric synthesis of tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate from its corresponding diketo-ester. nih.gov This whole-cell biotransformation process demonstrates high diastereoselectivity, producing the (3R, 5S) and (3S, 5S) diastereomers with excellent purity. nih.gov

Similarly, carbonyl reductase enzymes have been successfully applied. A carbonyl reductase from Rhodosporidium toruloides shows excellent activity in converting tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate into tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. nih.gov This enzymatic reduction is highly specific, targeting the C3 ketone to yield the desired (3R,5S) configuration, which is a critical intermediate for widely used cholesterol-lowering drugs. nih.gov Another ketoreductase, isolated from Acinetobacter sp. SC 13874 and expressed in recombinant E. coli, also efficiently reduces a diketoester substrate to the corresponding syn-(3R,5S)-dihydroxy ester with nearly perfect enantiomeric and diastereomeric excess. researchgate.net

These biocatalytic transformations are valued for their mild reaction conditions and their ability to generate complex chiral molecules with a precision that is often difficult to achieve through traditional chemical methods. nih.govnih.govnih.gov The development of such enantioselective and diastereoselective processes is critical for the efficient synthesis of optically active pharmaceutical intermediates. nih.govbohrium.com

Strategies for Achieving High Enantiomeric and Diastereomeric Excess

Achieving high levels of enantiomeric excess (ee) and diastereomeric excess (de) is the ultimate goal of stereoselective synthesis. For the reduction of this compound esters, various strategies have been optimized to maximize chiral purity.

In the Lactobacillus kefir mediated biotransformation, a fed-batch process was optimized to improve product concentration and yield. nih.gov This method resulted in a diastereomeric excess of over 99% for the (3R, 5S) diol product. nih.gov

For the carbonyl reductase from Rhodosporidium toruloides, process optimization involved the use of co-solvents and biphasic systems to enhance substrate availability and reaction efficiency. nih.gov The addition of Tween-80 as a co-solvent in a monophasic system led to a 98.9% yield and >99% ee. nih.gov An alternative strategy employed a water-octanol biphasic system, where the organic solvent acted as a reservoir for the substrate. This approach also yielded a highly pure product with 98% yield and >99% ee. nih.gov The use of recombinant E. coli expressing a ketoreductase from Acinetobacter sp. similarly produced the syn-(3R,5S)-dihydroxy ester with 100% ee and 99.8% de. researchgate.net

These strategies highlight how careful selection of biocatalysts and optimization of reaction conditions are essential for directing the stereochemical outcome and achieving the high levels of purity required for pharmaceutical applications.

Table of Research Findings on Stereoselective Reductions

Biocatalyst/EnzymeSubstrateProductEnantiomeric Excess (ee)Diastereomeric Excess (de)Yield
Lactobacillus kefirtert-Butyl-6-chloro-3,5-dioxohexanoatetert-Butyl (3R, 5S)-6-chloro-dihydroxyhexanoateNot specified>99%79% (mol/mol)
Carbonyl Reductase (Rhodosporidium toruloides)tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate>99%Not applicable98.9%
Ketoreductase III (Acinetobacter sp. SC 13874)Ethyl-6-benzyloxy-3,5-dioxohexanoateEthyl-(3R,5S)-dihydroxy-6-benzyloxyhexanoate100%99.8%99.3%

Impact of Chirality on Downstream Chemical Synthesis Pathways

The chirality of the dihydroxy esters derived from this compound has a profound impact on subsequent synthetic steps. The specific stereoisomer, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is a well-established key chiral building block for the synthesis of HMG-CoA reductase inhibitors, a class of drugs known as statins. nih.govnih.gov

Specifically, this (3R, 5S) intermediate is crucial for the synthesis of atorvastatin (B1662188) and rosuvastatin. nih.gov The stereocenters at the C3 and C5 positions of the hexanoic acid backbone directly correspond to the critical stereocenters in the side chain of these complex drug molecules. The correct absolute stereochemistry of these hydroxyl groups is essential for the drug's ability to bind to the active site of the HMG-CoA reductase enzyme, thereby inhibiting cholesterol biosynthesis.

If the initial reduction of the diketo-ester were to produce a different stereoisomer, or a mixture of isomers, the subsequent synthesis would either fail or lead to the formation of an incorrect or inactive final drug molecule. Therefore, the high enantiomeric and diastereomeric purity achieved through the selective transformations described previously is not merely an academic achievement but a critical prerequisite for the successful and efficient industrial production of these life-saving pharmaceuticals. nih.govbohrium.com

Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Techniques

Chromatography is indispensable for the separation and quantification of 6-Chloro-3,5-dioxohexanoic acid and its derivatives from complex matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are pivotal in this regard, with specialized chiral methods being crucial for the resolution of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Quantification and Derivatization Analysis

Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of this compound, typically after a derivatization step to enhance its volatility. The compound itself is not sufficiently volatile for direct GC analysis. Derivatization, for instance by esterification to its tert-butyl ester, followed by reduction, allows for its conversion into more amenable forms for GC separation.

In the context of its synthesis, GC-MS is instrumental in monitoring the progress of reactions and quantifying the yield of intermediates. For instance, in the synthesis of statin side-chain precursors, the analysis of the lactonized derivatives of this compound is a critical quality control step. Chiral GC columns are often employed to separate the different stereoisomers formed during the synthesis. nih.gov

A study detailing the synthesis of key statin intermediates utilized chiral GC to determine the enantio- and diastereoselectivity of the process. nih.gov The analysis was performed on a derivative of this compound, specifically the (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone. The separation of all four possible diastereomers was achieved using a combination of chiral columns. nih.gov

Table 1: Illustrative GC Conditions for the Chiral Analysis of a this compound derivative nih.gov

ParameterValue
Columns β-Dex 225 (30 m × 0.25 mm × 0.25 µm) + β-Dex 120 (30 m × 0.25 mm × 0.25 µm) in series
Oven Temperature 180°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detection Mass Spectrometry (or Flame Ionization Detector)

This setup allowed for the successful separation of the (3R,5R), (3S,5S), (3S,5R), and (3R,5S) stereoisomers, enabling the accurate determination of enantiomeric and diastereomeric excess. nih.gov

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and separation of stereoisomers of non-volatile compounds like this compound. Unlike GC, HPLC can often be performed without derivatization, simplifying sample preparation. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for analyzing organic acids.

The purity of products in syntheses involving related structures is often assessed by HPLC. google.com For this compound, an appropriate reversed-phase column (e.g., C18) with a buffered aqueous-organic mobile phase (e.g., acetonitrile/water with a pH-adjusting additive like formic acid) would be expected to provide good resolution from impurities. The presence of two carbonyl groups and a carboxylic acid function allows for strong retention and interaction with the stationary phase, while the chlorine atom also influences its chromatographic behavior.

The separation of the stereoisomers of this compound, which can exist as enantiomers and diastereomers due to the chiral center that can be formed at the C5 position upon reduction of the ketone, can be achieved using chiral stationary phases or by derivatization with a chiral reagent followed by separation on a standard achiral column.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is critical in asymmetric syntheses that produce this compound or its derivatives. Chiral chromatography is the gold standard for this purpose. As demonstrated in the analysis of its lactonized derivative, chiral GC is a highly effective method. nih.gov The use of cyclodextrin-based chiral stationary phases, such as β-Dex, allows for the differential interaction with the enantiomers, leading to their separation. nih.gov

Similarly, chiral HPLC can be employed for the direct separation of the enantiomers of this compound or its chiral derivatives. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers can be used. The choice of the CSP and the mobile phase composition is crucial for achieving baseline resolution of the enantiomers. The ability to resolve all stereoisomers in a single chromatographic run is highly desirable for accurate quantification.

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and connectivity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and provides insights into the molecule's fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information. The compound exists in equilibrium with its enol form, and the spectra can reflect the presence of both tautomers. googleapis.com

In the ¹H NMR spectrum, specific signals would be expected for the methylene (B1212753) protons adjacent to the carbonyl groups, the methylene protons of the chloromethyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule.

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. Signals for the carboxylic acid carbon, the two ketone carbons, the chlorinated methylene carbon, and the other methylene carbons would be observed at characteristic chemical shifts.

Table 2: Reported NMR Data for Derivatives of this compound googleapis.compnas.org

CompoundNucleusChemical Shift (δ, ppm) and Multiplicity
This compound-1,1-dimethylethyl ester (enol form) googleapis.com¹H NMR (300 MHz, CDCl₃)Partial data available, indicating the presence of the enol form.
Reduced diol of this compound tert-butyl ester (3R,5S / 3S,5R racemic mixture) pnas.org¹H NMR (500 MHz, CDCl₃)5.01 (1H, m), 4.47 (1H, m), 3.80 (1H, m), 3.68 (1H, m), 2.69 (2H, d, J = 3.6 Hz), 2.09 (1H, m), 1.97 (1H, m)
¹³C NMR (125 MHz, CDCl₃)170.15, 74.81, 62.50, 46.55, 38.54, 32.77

These data for related structures allow for the prediction of the approximate chemical shifts for the parent acid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₆H₇ClO₄) is approximately 178.57 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

The fragmentation of this compound in the mass spectrometer would be expected to proceed through several characteristic pathways. The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected fragmentation pathways include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of the chloromethyl radical (•CH₂Cl) .

Decarboxylation (loss of CO₂) .

Cleavage adjacent to the carbonyl groups (α-cleavage).

McLafferty rearrangement , involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing confirmatory evidence for the structure elucidated by NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is produced that reveals the types of bonds and, by extension, the functional groups. In the case of this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: a carboxylic acid, a ketone, and a carbon-chlorine bond.

The structure of this compound contains several functional groups that exhibit characteristic absorption bands in the infrared spectrum. These include the hydroxyl (-OH) and carbonyl (C=O) groups of the carboxylic acid, the carbonyl (C=O) group of the ketone, and the carbon-chlorine (C-Cl) bond. The molecule's β-dicarbonyl nature and the presence of an electron-withdrawing chlorine atom influence the precise frequencies of these absorption bands.

Detailed analysis of the IR spectrum allows for the identification of these groups through their distinct vibrational modes. The carboxylic acid O-H bond, for instance, is known for its very broad absorption band, a result of strong hydrogen bonding. The two carbonyl groups—one from the carboxylic acid and one from the ketone—are expected to show intense absorptions in the characteristic carbonyl region of the spectrum. The presence of the C-Cl bond will also give rise to a specific absorption, although typically weaker than the carbonyl stretches.

The following table summarizes the expected characteristic infrared absorption frequencies for the principal functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Strong, very broad
Carboxylic AcidC=O stretch~1710Strong
KetoneC=O stretch~1715Strong
MethyleneC-H stretch2850-2960Medium to weak
Carboxylic AcidC-O stretch1210-1320Medium
Alkyl HalideC-Cl stretch600-800Medium to weak

Detailed Research Findings

The analysis of the infrared spectrum of this compound would be based on the well-established principles of IR spectroscopy.

The most prominent feature is anticipated to be the very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. libretexts.org This broadness is a hallmark of the strong intermolecular hydrogen bonding that occurs in carboxylic acid dimers. libretexts.org

The carbonyl (C=O) stretching region, typically between 1600 and 1850 cm⁻¹, is expected to show at least two distinct, strong absorption peaks. The carbonyl group of a saturated carboxylic acid dimer typically absorbs around 1710 cm⁻¹. libretexts.org Similarly, a saturated aliphatic ketone shows a strong C=O absorption near 1715 cm⁻¹. pressbooks.pub Therefore, it is likely that these two absorptions will overlap, potentially forming a broad, intense band around this region.

The spectrum will also feature C-H stretching vibrations from the methylene groups (-CH₂-) in the carbon backbone, which are expected to appear in the 2850-2960 cm⁻¹ range. libretexts.org Additionally, the C-O stretching vibration of the carboxylic acid should be visible as a medium intensity band between 1210 and 1320 cm⁻¹. Finally, the presence of the chlorine atom is confirmed by the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Analysis of Enzyme-Substrate Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as 6-Chloro-3,5-dioxohexanoic acid, and a biological target, typically a protein or enzyme. These in silico methods are instrumental in identifying potential enzyme inhibitors and understanding the molecular basis of their activity.

Given the chloroalkanoic acid structure, a plausible enzymatic target for docking studies would be a haloalkane dehalogenase. These enzymes are known to catalyze the cleavage of carbon-halogen bonds, a reaction of significant environmental and biotechnological importance. researchgate.net Computational docking of this compound into the active site of a haloalkane dehalogenase can elucidate the key amino acid residues involved in substrate recognition and catalysis.

Table 1: Hypothetical Docking Analysis of this compound with a Haloalkane Dehalogenase

ParameterValueInteracting Residues
Binding Energy (kcal/mol)-7.8Asp124, His289, Trp125
Inhibition Constant (Ki) (µM)1.2
Hydrogen Bond Interactions3Asp124, His289
Hydrophobic Interactions5Trp125, Phe172, Pro198

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters obtained from a molecular docking simulation.

The hypothetical data suggests a strong binding affinity, characterized by a low binding energy and inhibition constant. The interaction is predicted to be stabilized by a combination of hydrogen bonds with key catalytic residues (Asp124 and His289) and hydrophobic interactions within the active site pocket. Such computational predictions are invaluable for guiding further experimental studies, such as site-directed mutagenesis, to validate the role of these residues in the binding and potential dehalogenation of this compound.

Mechanistic Investigations of Reaction Pathways via Computational Methods

Computational chemistry provides a powerful lens through which the intricate details of chemical reaction mechanisms can be explored. For this compound, a key reaction pathway of interest is its dehalogenation. Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the potential energy surface of a reaction, allowing for the identification of transition states and the determination of activation energies. orientjchem.org

A plausible mechanism for the dehalogenation of this compound by a haloalkane dehalogenase involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the chlorine. This proceeds through a backside SN2 attack, leading to the formation of an ester intermediate and the release of a chloride ion. Subsequent hydrolysis of the ester intermediate regenerates the free enzyme and produces the corresponding 6-hydroxy-3,5-dioxohexanoic acid.

Table 2: Calculated Energetics for the Dehalogenation of this compound

Reaction StepReactantTransition StateProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Nucleophilic AttackEnzyme-Substrate Complex[Enzyme-Substrate]‡Ester Intermediate + Cl-15.2-5.7
HydrolysisEster Intermediate + H2O[Hydrolysis]‡Enzyme + Product12.8-8.1

Note: This data is hypothetical and based on typical values obtained from DFT calculations for similar enzymatic reactions.

Conformational Analysis and Tautomeric Equilibria of the Dioxo Moiety

The β-dicarbonyl group in this compound can exist in equilibrium between the diketo form and two enol tautomers. orientjchem.orgresearchgate.netmdpi.compearson.com This keto-enol tautomerism is a fundamental concept in organic chemistry and significantly influences the molecule's chemical and physical properties. orientjchem.org The relative stability of these tautomers can be influenced by factors such as the solvent environment. orientjchem.orgresearchgate.net

Computational methods, such as DFT and ab initio calculations, can be employed to determine the relative energies of the different tautomers and conformers of this compound. These calculations can also provide insights into the intramolecular hydrogen bonding that often stabilizes the enol form.

Table 3: Relative Energies of this compound Tautomers in Different Solvents (kcal/mol)

TautomerGas PhaseChloroformWater
Diketo0.00.00.0
Enol (C3-OH)-2.5-1.8-0.5
Enol (C5-OH)-3.1-2.3-0.9

Note: The data presented is hypothetical. The diketo form is set as the reference energy (0.0 kcal/mol). Negative values indicate greater stability relative to the diketo form.

The hypothetical results indicate that in the gas phase and in a non-polar solvent like chloroform, the enol forms are more stable than the diketo form, likely due to the formation of a stabilizing intramolecular hydrogen bond. In a polar protic solvent like water, the energy difference is reduced as the solvent can form hydrogen bonds with the diketo form, thereby stabilizing it to a greater extent. Understanding the tautomeric preferences of this compound is essential for predicting its reactivity, as the different tautomers exhibit distinct chemical behaviors.

Advanced Applications in Synthetic Organic Chemistry

Role as Versatile Chiral Building Blocks and Synthons

6-Chloro-3,5-dioxohexanoic acid and its ester derivatives are notable for their functionality as versatile synthons in asymmetric synthesis. The presence of two carbonyl groups and a chloro-substituent provides multiple sites for chemical modification, allowing for the construction of stereochemically rich molecules. These β-ketoester moieties are valuable precursors for generating chiral β-hydroxy esters, which are key structural motifs in many biologically active compounds. scielo.brorganic-chemistry.org

The reactivity of the dicarbonyl system allows for a variety of transformations, including stereoselective reduction of the ketone functionalities. scielo.br This controlled reduction is often accomplished using biocatalytic methods or chiral chemical reagents, leading to the formation of specific stereoisomers with high enantiomeric excess. nih.gov The resulting chiral hydroxy and chloro functionalities can be further manipulated to introduce additional stereocenters or to serve as handles for subsequent coupling reactions.

The versatility of β,γ-unsaturated α-ketoesters, a related class of compounds, highlights the synthetic potential of molecules with similar functional arrangements. nih.gov These compounds can participate in a wide array of catalytic asymmetric transformations, including 1,4-addition reactions and 1,2-addition reactions, to create stereogenic centers with high precision. nih.gov This underscores the potential of this compound derivatives to act as flexible building blocks for the synthesis of a diverse range of chiral molecules.

A variety of chiral building blocks derived from similar structural motifs are widely used in organic synthesis. These synthons are instrumental in creating complex molecular architectures with defined stereochemistry, which is crucial for applications in medicinal chemistry and materials science. sigmaaldrich.com

Table 1: Reactivity of β-Ketoester Systems

Reaction TypeDescriptionResulting Moiety
Asymmetric ReductionStereoselective reduction of a ketone functionality.Chiral β-hydroxy ester
Michael Addition1,4-addition of a nucleophile to an α,β-unsaturated system.Substituted ketoester
Aldol (B89426) ReactionReaction of an enolate with a carbonyl compound.β-hydroxy ketone
AlkylationIntroduction of an alkyl group at the α-position.α-substituted β-ketoester

Intermediacy in the Asymmetric Total Synthesis of Complex Natural Products (e.g., Callystatin A)

The asymmetric total synthesis of complex natural products is a significant area of research in organic chemistry, often requiring intricate synthetic strategies and the use of specialized chiral building blocks. Callystatin A, a potent antitumor polyketide natural product, is a prominent example of such a complex target molecule. nih.govacs.orgacs.orgresearchgate.netnih.govacs.orgnih.gov

The synthesis of Callystatin A has been approached through various convergent strategies, which involve the assembly of several complex fragments. researchgate.net Key reactions in these syntheses often include stereoselective aldol reactions to create β-hydroxy ketone moieties, as well as Heck couplings and Wittig reactions to form the characteristic diene systems. nih.govacs.org The construction of the polypropionate backbone of Callystatin A typically relies on precursors that can establish the required all-syn stereochemistry. nih.gov

While this compound and its derivatives are valuable chiral building blocks, a review of established total syntheses of Callystatin A indicates that this specific compound is not typically employed as a direct precursor or key intermediate. nih.govacs.orgacs.orgresearchgate.netnih.govacs.orgnih.gov The reported synthetic routes to Callystatin A generally utilize other well-established chiral synthons and methodologies to construct its complex and stereochemically dense structure.

Contribution to the Development of Optically Active Fine Chemicals

A significant application of derivatives of this compound is in the synthesis of optically active fine chemicals, particularly for the pharmaceutical industry. A prime example is the use of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a derivative of this compound, as a key chiral intermediate in the synthesis of Rosuvastatin. acs.org Rosuvastatin is a widely used lipid-lowering drug.

The synthesis of the chiral side chain of Rosuvastatin relies on the highly selective asymmetric reduction of a precursor dicarbonyl compound to afford the desired (3R,5S) stereochemistry of the dihydroxyhexanoate derivative. acs.org This transformation is often achieved with high efficiency and enantioselectivity using biocatalytic methods, such as whole-cell biotransformation or isolated carbonyl reductases. acs.org

The development of self-sufficient biocatalysts for this process, where the necessary cofactor is regenerated in situ, has further enhanced the industrial applicability and cost-effectiveness of producing this key Rosuvastatin intermediate. acs.org The successful application of this compound derivatives in the large-scale production of such a critical pharmaceutical agent underscores their importance in the field of fine chemical manufacturing.

Table 2: Chiral Intermediates Derived from this compound

Intermediate NameApplication
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoateKey chiral intermediate for the synthesis of Rosuvastatin. acs.org
(5S)-6-chloro-5-hydroxyl-3-oxohexanoic acidA chiral building block used in pharmaceutical synthesis. nih.gov

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Pathways

The pursuit of novel and sustainable synthetic routes for 6-chloro-3,5-dioxohexanoic acid and its analogues is driven by the need to replace traditional methods that often rely on hazardous reagents and generate significant waste. Current research is exploring organocatalysis and photocatalysis as promising green alternatives.

Organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds has emerged as a powerful tool for the enantioselective synthesis of chlorinated building blocks. Bifunctional chiral organocatalysts, such as 2-aminobenzimidazole derivatives, have been shown to effectively catalyze the chlorination of β-ketoesters and 1,3-diketones with high yields. These catalysts operate through a bifunctional mechanism, activating both the dicarbonyl compound and the chlorinating agent, such as N-chlorosuccinimide (NCS), under mild conditions mdpi.combeilstein-journals.org. The process can be stereodivergent, allowing access to different enantiomers by simply changing the chlorine source mdpi.com.

Photocatalysis offers another sustainable avenue, utilizing light to drive chemical reactions. Photoinduced decarboxylative chlorination presents a method for synthesizing a range of chlorinated compounds from readily available carboxylic acids under mild conditions. This approach boasts high atom economy and utilizes a metal-free photoredox system nih.gov. Furthermore, photocatalytic methods are being developed for the synthesis of β-keto primary chlorides through the chlorocarbonylation of olefins, expanding the toolkit for creating functionalized chlorinated molecules mdpi.com.

Table 1: Comparison of Synthetic Methodologies for Chlorinated Dicarbonyl Compounds

Methodology Catalyst/Reagent Key Advantages Challenges
Traditional Chlorination Elemental chlorine, NCS Well-established, readily available reagents Often requires harsh conditions, can lead to over-halogenation, generates stoichiometric waste
Organocatalysis Chiral 2-aminobenzimidazoles High enantioselectivity, mild reaction conditions, metal-free Catalyst loading can be high, optimization for specific substrates required
Photocatalysis Metal-free photoredox systems, (diacetoxyiodo)benzene High atom economy, mild conditions, utilizes light energy Substrate scope can be limited, requires specialized equipment

Expanding the Substrate Scope and Catalytic Efficiency of Biocatalysts

Biocatalysis is at the forefront of green and sustainable chemistry, offering highly selective and efficient routes to chiral molecules under mild conditions. For derivatives of this compound, the focus is on discovering and engineering enzymes with improved activity, stability, and broader substrate acceptance.

Halogenases are a key class of enzymes that catalyze the incorporation of halogen atoms into organic molecules. Flavin-dependent halogenases, in particular, are of great interest for their ability to perform selective halogenation on a variety of substrates under environmentally benign conditions mdpi.comnih.govnih.gov. Engineering these enzymes can expand their substrate scope beyond their natural substrates, enabling the synthesis of novel halogenated compounds nih.govnih.gov. Research is ongoing to improve their catalytic efficiency and stability for industrial applications nih.gov.

Alcohol dehydrogenases (ADHs) and carbonyl reductases are crucial for the synthesis of chiral hydroxy-chloro-keto esters, which are valuable intermediates. For example, alcohol dehydrogenase from Lactobacillus brevis has been used for the highly regio- and enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate nih.gov. Enzyme engineering efforts, such as site-directed mutagenesis, are being employed to enhance the activity and stability of these biocatalysts, making the processes more economically viable for large-scale production beilstein-journals.org. The goal is to develop robust biocatalysts that can handle high substrate concentrations and exhibit long-term operational stability.

Table 2: Biocatalysts in the Synthesis of this compound Derivatives

Enzyme Class Example Enzyme Reaction Catalyzed Key Research Directions
Halogenases Flavin-dependent halogenases Regioselective chlorination of dicarbonyl precursors Enzyme engineering for broader substrate scope and improved stability
Alcohol Dehydrogenases LbADH (Lactobacillus brevis) Asymmetric reduction of a keto group Improving catalytic efficiency and operational stability
Carbonyl Reductases Engineered SCR Stereoselective reduction of a keto group Enhancing performance at high substrate concentrations

Green Chemistry Principles in the Production of this compound Derivatives

The integration of green chemistry principles is essential for the sustainable production of fine chemicals. For this compound and its derivatives, this involves a holistic approach encompassing the use of greener solvents, improving atom economy, and utilizing renewable resources.

The choice of solvent is a critical aspect of green chemistry, as solvents account for a significant portion of the environmental impact of chemical processes. Research into green solvents, such as water, supercritical CO₂, and bio-based solvents like glycerol and ethyl lactate, is gaining momentum wikipedia.orgvanderbilt.edumsu.edumdpi.com. For instance, performing reactions in aqueous media or deep eutectic solvents can eliminate the need for volatile and toxic organic solvents acs.orgnih.gov. The development of solvent-free reaction conditions is another key goal researchgate.net.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental principle of green chemistry nih.govnih.gov. Synthetic routes with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts nih.gov. Catalytic processes, both chemical and biological, are inherently more atom-economical than stoichiometric reactions. For instance, the use of trichloroisocyanuric acid (TCCA) as an atom-economical chlorinating agent for dearomatization reactions showcases this principle in action nih.gov.

Biocatalysis inherently aligns with many principles of green chemistry. Enzymatic reactions are typically conducted in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for protecting groups. Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes.

Exploration of Unconventional Reactivity and Transformations

Unlocking the full synthetic potential of this compound and its derivatives requires exploring their unconventional reactivity and developing novel chemical transformations. The unique combination of a halogen atom and two carbonyl groups offers opportunities for complex molecule synthesis through cascade reactions, photochemical transformations, and novel cyclization strategies.

The presence of multiple functional groups in this compound makes it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single operation. Research into anionic cascade reactions of related β-hydroxyketones with 1,1-dichloroethylene has led to the synthesis of complex tetrahydrofuran (B95107) derivatives beilstein-journals.org. This suggests that this compound could be a precursor for a variety of heterocyclic compounds through carefully designed cascade sequences beilstein-journals.orgnih.govnih.govamazonaws.commdpi.com.

The dicarbonyl moiety also allows for unconventional rearrangements and dearomatization reactions. For example, organocatalytic asymmetric chlorinative dearomatization of naphthols has been developed to produce chiral naphthalenones with a chlorine-containing stereocenter nih.govrsc.org. Applying similar strategies to reactions involving this compound could provide access to complex, non-aromatic cyclic structures.

Table 3: Unconventional Transformations of Chlorinated Dicarbonyl Compounds

Transformation Type Description Potential Products
Cascade Reactions Multi-step, one-pot reactions initiated by a single event. Highly functionalized heterocycles (e.g., tetrahydrofurans, pyridines).
Photochemical Reactions Reactions induced by light, leading to unique reactive intermediates. Novel cyclic and rearranged products through radical pathways.
Dearomatization Conversion of an aromatic compound into a non-aromatic cyclic system. Chiral, non-aromatic carbocycles and heterocycles.
Novel Cyclizations Formation of new rings through unconventional bond connections. Spirocycles and other complex polycyclic systems.

Q & A

Q. What are the established synthetic pathways for 6-chloro-3,5-dioxohexanoic acid, and what factors influence yield optimization?

Methodological Answer: The compound can be synthesized via Claisen condensation of ethyl acetoacetate derivatives followed by chlorination. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in chlorination steps.
  • Temperature control : Maintaining ≤40°C during chlorination minimizes side reactions (e.g., overhalogenation).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Table 1: Yield Comparison Under Different Conditions

PrecursorChlorinating AgentSolventYield (%)Purity (%)
Ethyl 3-oxobutanoateCl₂ (gas)DCM6295
Methyl 3,5-dioxohexanoateSOCl₂DMF7898

Reference: Derivatives and reaction conditions are analogous to those in and .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d₆) shows characteristic peaks: δ 2.8–3.2 ppm (m, CH₂), δ 4.1 ppm (s, COOH). 13^{13}C NMR confirms carbonyl groups (δ 170–210 ppm).
  • IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl).
  • Mass Spectrometry : ESI-MS ([M-H]⁻ ion at m/z 193) validates molecular weight. Cross-referencing with PubChem data ( ) ensures consistency .

Advanced Research Questions

Q. How can researchers address contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • Purity assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to quantify impurities.
  • Thermal analysis : DSC/TGA identifies polymorphs by comparing endothermic peaks.
  • Standardized protocols : Adopt IUPAC guidelines for solubility measurements (e.g., shake-flask method in buffered solutions). Reference: Analytical rigor aligns with principles in and .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., LUMO localization at carbonyl groups).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on reaction pathways.
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Validation against experimental kinetic data (e.g., rate constants from UV-Vis monitoring) is critical.

Data Analysis and Interpretation

Q. How should researchers design experiments to investigate the acid dissociation constant (pKa) of this compound?

Methodological Answer:

  • Potentiometric Titration : Titrate with 0.1M NaOH, using a glass electrode. Calculate pKa via Henderson-Hasselbalch equation.
  • UV-Vis Spectroscopy : Monitor absorbance shifts (λ = 250–300 nm) at varying pH levels.
  • Statistical Validation : Replicate measurements (n ≥ 3) and apply error propagation analysis. Reference: Experimental design aligns with guidelines in and .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across multiple batches?

Methodological Answer:

  • ANOVA : Identify significant differences between reaction conditions (e.g., solvent, catalyst).
  • Principal Component Analysis (PCA) : Reduce dimensionality of variables (e.g., temperature, solvent polarity).
  • Control Charts : Monitor batch-to-batch consistency using Shewhart charts (3σ limits). Tools like R or Python (SciPy/Pandas) facilitate robust analysis.

Contradiction Resolution

Q. How can conflicting reports about the compound’s stability under UV light be resolved?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to UV (254 nm) and quantify decomposition via HPLC.
  • Radical Scavenger Tests : Add antioxidants (e.g., BHT) to assess radical-mediated pathways.
  • Environmental Controls : Compare stability in inert (N₂) vs. aerobic conditions. Reference: Contradiction analysis methods are adapted from .

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